6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

Lipophilicity ADME prediction Oral bioavailability

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-25-0), also known as 6-chloro-5-azaindoline, is a chlorinated, partially saturated bicyclic heterocycle belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) family. With a molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g·mol⁻¹, the compound bears a chlorine substituent at the 6-position of the dihydro-azaindoline core, rendering it a versatile synthetic intermediate for constructing kinase inhibitor libraries targeting FMS, MPS1, Trk, and FGFR kinases.

Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
CAS No. 23596-25-0
Cat. No. B1330079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine
CAS23596-25-0
Molecular FormulaC7H7ClN2
Molecular Weight154.6 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=NC=C21)Cl
InChIInChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
InChIKeyWSJKRCBUBLIDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-25-0) – Core Scaffold Identification for Kinase-Targeted Medicinal Chemistry


6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-25-0), also known as 6-chloro-5-azaindoline, is a chlorinated, partially saturated bicyclic heterocycle belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) family [1]. With a molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g·mol⁻¹, the compound bears a chlorine substituent at the 6-position of the dihydro-azaindoline core, rendering it a versatile synthetic intermediate for constructing kinase inhibitor libraries targeting FMS, MPS1, Trk, and FGFR kinases [2]. The scaffold combines the hydrogen-bonding capacity of the pyrrole NH and pyridine nitrogen with a chlorine atom that serves as both a steric/electronic modulator and a synthetic handle for cross-coupling diversification .

Why Unsubstituted, Bromo, or Fully Aromatic Analogs Cannot Substitute 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Lead-Optimisation Campaigns


The 6-chloro-2,3-dihydro scaffold occupies a unique and narrow physicochemical and synthetic niche that is not replicated by its closest analogs. Replacing it with the unsubstituted parent (CAS 23596-28-3) eliminates the chlorine handle required for nucleophilic aromatic substitution (SNAr) and palladium-catalysed cross-coupling, precluding the modular diversification that underpins modern kinase-inhibitor SAR exploration [1]. Switching to the 6-bromo congener (CAS 74976-34-4) alters both the steric profile and the oxidative-addition kinetics in cross-coupling, while also increasing molecular weight by 44.5 Da (199.05 vs. 154.60 Da) . The fully aromatic 6-chloro-5-azaindole (CAS 74976-31-1) presents a dramatically different protonation landscape—its pKₐ shifts from ~4.31 (dihydro) to ~14.30 (aromatic), completely altering the hydrogen-bond donor/acceptor capacity and consequently the molecular recognition profile . These differences are not merely incremental; they can determine whether a lead series advances or stalls at the hit-to-lead transition.

Quantitative Head-to-Head Evidence: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine vs. Closest Analogs


Lipophilicity Advantage: XLogP3 1.8 vs. 0.9 for the Unsubstituted Parent Scaffold

The 6-chloro substitution raises the computed XLogP3 from 0.9 (unsubstituted 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine) to 1.8 for the chloro derivative, a 0.9 log-unit increase that places the scaffold within the favourable lipophilicity range for CNS drug-likeness (typically XLogP 1–3) while retaining one hydrogen-bond donor and two acceptors [1]. This shift in partition coefficient directly affects the predicted membrane permeability of downstream derivatives, a critical parameter in lead optimisation for intracellular kinase targets [2].

Lipophilicity ADME prediction Oral bioavailability

Protonation-State Differentiation: pKₐ 4.31 (Dihydro) vs. 14.30 (Fully Aromatic 5-Azaindole)

The partially saturated pyrrolidine ring in the dihydro scaffold reduces the aromaticity of the pyrrole moiety, dropping the predicted pKₐ of the pyrrole NH from approximately 14.30 (6-chloro-5-azaindole, CAS 74976-31-1) to 4.31 (6-chloro-2,3-dihydro-5-azaindoline, CAS 23596-25-0) . At physiological pH 7.4, the dihydro compound is predominantly deprotonated (conjugate base form), whereas the fully aromatic analog remains neutral. This difference fundamentally alters the hydrogen-bond donor strength of the pyrrole NH—a critical pharmacophoric element in kinase hinge-binding motifs—and may explain the distinct selectivity profiles observed for dihydro- versus aromatic pyrrolo[3,2-c]pyridine-based inhibitors [1].

Ionisation state Molecular recognition Kinase hinge binding

Chlorine as a Synthetic Handle: Enables SNAr and Cross-Coupling Diversification Absent in the Unsubstituted Parent

The chlorine atom at the 6-position (sp²-hybridised carbon of the pyridine ring) is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This enables late-stage diversification with amines, alkoxides, and thiols—reactions that are not possible with the unsubstituted scaffold (CAS 23596-28-3) . Furthermore, under palladium catalysis, the C–Cl bond participates in Suzuki-Miyaura and Buchwald–Hartwig couplings, allowing direct installation of aryl, heteroaryl, and amino substituents. While the corresponding 6-bromo derivative (CAS 74976-34-4) is intrinsically more reactive in oxidative addition, aryl chlorides offer superior stability toward nucleophilic displacement during multi-step sequences, providing orthogonal reactivity when both halogen types are present in the same molecule . The 6-chloro-2,3-dihydro scaffold has been explicitly used as a key intermediate in the synthesis of 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives claimed as MPS1 kinase inhibitors in patent WO 2014/053968 [1].

Cross-coupling SNAr Structure–activity relationship Combinatorial library synthesis

Documented Interconversion: 6-Chloro-2,3-dihydro → 6-Chloro-5-azaindole Dehydrogenation Yields ~90%

The dihydro scaffold can be smoothly dehydrogenated to the fully aromatic 6-chloro-5-azaindole (CAS 74976-31-1) with a reported conversion yield of approximately 90% . Sodium in liquid ammonia has been identified as an effective reagent for dehydrogenating 5-azaindolines to 5-azaindoles, whereas chloranil is ineffective for 6-chloro-7-azaindolines, requiring stronger oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) [1]. This interconversion allows procurement teams to access both oxidation states from a single inventory item, reducing the need to stock both the dihydro and aromatic forms separately. The reverse reaction—reduction of 6-chloro-5-azaindole to the dihydro compound with BH₃·SMe₂—has also been demonstrated (41% yield, WO 2012/143726), providing bidirectional synthetic flexibility [2].

Dehydrogenation Aromatisation Scaffold hopping Synthetic efficiency

LogP Differentiation: Target Scaffold (XLogP3 1.8) vs. Aromatic 5-Azaindole (LogP 1.32) – Implications for CNS Penetrance

The dihydro scaffold (XLogP3 = 1.8) is modestly more lipophilic than its fully aromatic counterpart 6-chloro-5-azaindole (LogP = 1.32) by approximately 0.48 log units . While both values fall within the generally acceptable range for oral drugs (LogP 1–5), the dihydro scaffold resides closer to the empirical CNS drug-likeness sweet spot (cLogP ~2–4, TPSA < 90 Ų). Combined with its lower molecular weight (154.60 vs. 152.58 Da for the aromatic form—a negligible difference) and preserved hydrogen-bonding capacity (HBD = 1, HBA = 2 for both), the dihydro scaffold may offer a preferential starting point for CNS-penetrant kinase inhibitor programmes, such as those targeting Trk receptors for neuropathic pain [1]. The 0.48 log-unit difference, while modest in isolation, translates to an approximately 3-fold difference in octanol-water partition coefficient, which can be decisive when optimising brain-to-plasma ratios [2].

CNS drug design Blood–brain barrier permeability LogP optimisation

6-Chloro-2,3-dihydro vs. 6-Bromo-2,3-dihydro: Halogen Choice Governs Cross-Coupling Strategy and Molecular Properties

The 6-chloro derivative (MW = 154.60 Da) is 44.5 Da lighter than the 6-bromo analog (MW = 199.05 Da), a difference that is significant in the context of lead-likeness criteria (MW ≤ 350 Da for fragments; MW ≤ 500 Da for drug-like molecules) . In cross-coupling applications, aryl bromides generally undergo faster oxidative addition with Pd(0) catalysts than aryl chlorides, but this reactivity advantage can be mitigated using modern electron-rich phosphine ligands (e.g., SPhos, XPhos) that enable efficient coupling of aryl chlorides under mild conditions [1]. The lower reactivity of aryl chlorides can actually be advantageous in sequential coupling strategies: when both chlorine and bromine are present on the same scaffold (e.g., 7-bromo-6-chloro derivatives), the bromine can be selectively functionalised while the chlorine remains intact for a subsequent orthogonal transformation . For procurement, the chloro derivative typically offers lower cost and greater commercial availability than the bromo congener, making it the preferred starting point for initial library synthesis.

Halogen selection Cross-coupling reactivity Molecular weight optimisation

Procurement-Ready Application Scenarios for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS 23596-25-0)


FMS/CSF-1R Kinase Inhibitor Lead Optimisation

Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent and selective FMS kinase inhibition, with lead compounds achieving IC₅₀ values as low as 30 nM against the isolated enzyme and 84 nM in bone marrow-derived macrophage (BMDM) cellular assays [1]. In these series, the 6-position substituent is a critical determinant of potency and selectivity. Procuring the 6-chloro-2,3-dihydro scaffold provides a validated starting point for introducing diverse amino, aryl, or heteroaryl groups at the 6-position via SNAr or cross-coupling, directly mapping to the SAR established in the pyrrolo[3,2-c]pyridine FMS inhibitor literature. The chlorine atom's electronic effect also modulates the electron density of the pyridine ring, influencing hinge-binding affinity (Gly605 backbone interaction in the MPS1/FMS kinase family) [2].

MPS1/TTK Mitotic Kinase Inhibitor Development

The 1H-pyrrolo[3,2-c]pyridine scaffold has been validated as a core template for orally bioavailable MPS1 (monopolar spindle 1) kinase inhibitors, culminating in the clinical candidate CCT251455 [1]. Key patent families (WO 2014/053968, WO 2012/143726) explicitly claim 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives wherein the 6-amino group is installed via displacement of a 6-chloro intermediate. The dihydro oxidation state provides conformational flexibility that can be exploited in structure-based design to stabilise inactive kinase conformations—a mechanism demonstrated for CCT251455, which orders the activation loop in a manner incompatible with ATP binding [2]. The 6-chloro-2,3-dihydro intermediate thus represents the direct synthetic entry point to this therapeutically validated chemotype.

Trk (Tropomyosin-Related Kinase) Inhibitor Programmes for Neuropathic Pain

Pfizer and other pharmaceutical companies have patented pyrrolo[3,2-c]pyridine derivatives as Trk kinase inhibitors for pain indications [1]. These programmes require CNS-penetrant molecules, where the physicochemical profile of the 6-chloro-2,3-dihydro scaffold (XLogP3 = 1.8, pKa = 4.31, MW = 154.60) aligns with CNS drug-likeness parameters better than the fully aromatic 5-azaindole (LogP = 1.32, pKa = 14.30) [2]. The lower pKa ensures the pyrrole NH remains deprotonated at physiological pH, maintaining a consistent hydrogen-bond acceptor character for kinase hinge binding. Med chem teams initiating Trk inhibitor programmes should prioritise the dihydro scaffold over the aromatic analog to maximise the probability of achieving adequate brain exposure.

Dual-Scaffold Procurement Strategy: Accessing Both Oxidation States from a Single Inventory Item

Research groups requiring access to both 6-chloro-2,3-dihydro-5-azaindoline (the subject compound) and 6-chloro-5-azaindole (CAS 74976-31-1) can leverage the documented 90% dehydrogenation yield to obtain the aromatic form on demand [1]. This 'buy one, make one' strategy reduces procurement complexity, minimises inventory carrying costs, and ensures fresher material for the aromatic form (which may be less stable upon prolonged storage). The reverse reduction (41% yield, BH₃·SMe₂) provides a route back to the dihydro scaffold if only the aromatic form is commercially available [2]. For CROs and medicinal chemistry service providers managing multiple client programmes, stocking the dihydro compound as the primary inventory item and generating the aromatic form as needed represents an operationally efficient workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.